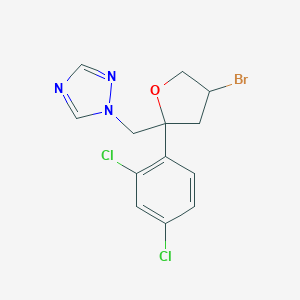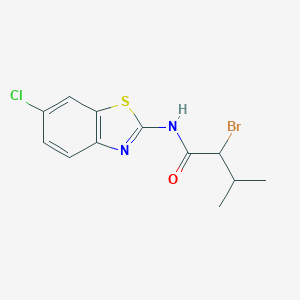
8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. The synthesis method of this compound is complex, and its mechanism of action is not fully understood. However, recent studies have shed light on its biochemical and physiological effects, which make it a promising candidate for future research.
Mechanism of Action
The exact mechanism of action of 8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride is not fully understood, but it is believed to interact with nucleic acids through intercalation, a process in which the compound inserts itself between the base pairs of DNA or RNA. This interaction leads to the compound's fluorescence and its potential use as a probe for nucleic acids.
Biochemical and physiological effects:
Studies have shown that 8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for cancer. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of using 8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride in lab experiments is its high fluorescence intensity, which allows for easy visualization of nucleic acids. However, its potential toxicity and limited solubility in aqueous solutions can be limiting factors for its use in certain experiments.
Future Directions
There are several potential future directions for research on 8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride. One area of focus could be on improving its solubility in aqueous solutions, which would make it more versatile and easier to use in lab experiments. Another area of research could be on developing new applications for the compound, such as its use in targeted drug delivery or as a biosensor for detecting specific nucleic acid sequences. Additionally, further studies on its mechanism of action and potential side effects could provide valuable insights into its safety and efficacy for use in clinical settings.
Synthesis Methods
The synthesis of 8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride involves several steps, including the condensation of 2-nitrobenzaldehyde with 2-aminoacetophenone, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 6-chloro-8-nitroquinoline to form the final product.
Scientific Research Applications
8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride has been extensively studied for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for nucleic acids, allowing researchers to visualize and study DNA and RNA in living cells. It has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves using light to activate a photosensitizing agent that selectively destroys cancer cells.
properties
CAS RN |
111415-81-7 |
|---|---|
Product Name |
8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride |
Molecular Formula |
C20H17ClN3O2- |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
5-methyl-3-nitro-6-phenylphenanthridin-5-ium-8-amine;chloride |
InChI |
InChI=1S/C20H16N3O2.ClH/c1-22-19-12-15(23(24)25)8-10-17(19)16-9-7-14(21)11-18(16)20(22)13-5-3-2-4-6-13;/h2-12H,21H2,1H3;1H/q+1;/p-1 |
InChI Key |
ASYGJGUYEADSAY-UHFFFAOYSA-M |
SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)[N+](=O)[O-].[Cl-] |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)[N+](=O)[O-].[Cl-] |
synonyms |
5-methyl-3-nitro-6-phenyl-phenanthridin-8-amine chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




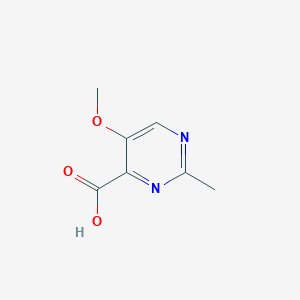
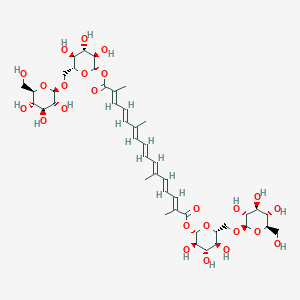
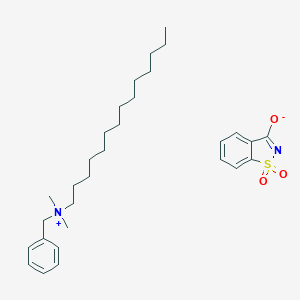


![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)
